molecular formula C24H23NO5 B3587243 [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate

Cat. No.: B3587243
M. Wt: 405.4 g/mol
InChI Key: RJRPLKJEDGDZMN-UHFFFAOYSA-N
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Description

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a phenyl group substituted with a methylphenylcarbamoyl group and an ethoxyphenoxyacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Methylphenylcarbamoyl Intermediate: This step involves the reaction of 4-methylphenyl isocyanate with a suitable phenyl compound under controlled conditions.

    Coupling with Ethoxyphenoxyacetate: The intermediate is then reacted with 2-(2-ethoxyphenoxy)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. It can be explored for its efficacy in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. It can also be employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(4-Methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-[(4-methylphenyl)carbamoyl]phenyl] 2-(2-ethoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-3-28-21-6-4-5-7-22(21)29-16-23(26)30-20-14-10-18(11-15-20)24(27)25-19-12-8-17(2)9-13-19/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRPLKJEDGDZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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